2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials are often purine derivatives and sugar moieties, which undergo glycosylation reactions to form the nucleoside structure. Key steps may include:
Glycosylation: Coupling of a purine base with a sugar derivative under acidic or basic conditions.
Protection and Deprotection: Use of protecting groups to selectively react functional groups.
Oxidation and Reduction: Conversion of hydroxyl groups to other functional groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include:
DNA Polymerase: Inhibition of DNA synthesis.
RNA Polymerase: Inhibition of RNA synthesis.
Enzymatic Pathways: Disruption of metabolic pathways essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Properties
Molecular Formula |
C13H17N5O5 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16) |
InChI Key |
KXJZSIPISHDOMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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